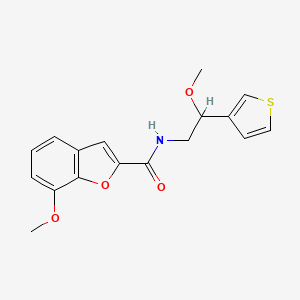

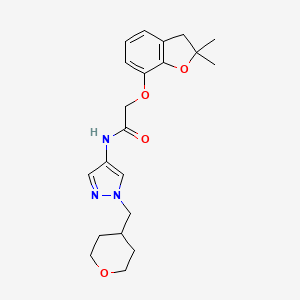

![molecular formula C15H7BrF8 B2801992 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] CAS No. 2149590-94-1](/img/structure/B2801992.png)

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]” is a chemical compound . It is related to 1-fluoro-4-(trifluoromethyl)benzene, which has a molecular weight of 164.1003 .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of 1,4-Bis(trifluoromethyl)benzene from 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate and (Trifluoromethyl)trimethylsilane has been reported .Scientific Research Applications

Synthesis and Characterization of Polymers

The chemical precursor 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] plays a significant role in the synthesis and characterization of novel polymers. For instance, it serves as a bifunctional initiator in atom transfer radical polymerization (ATRP) of styrene, leading to macromonomers used in Suzuki coupling for producing polyphenylenes with high solubility in organic solvents (Cianga, Yagcı, 2002; Cianga, Hepuzer, Yagcı, 2002). Similarly, its derivatives have been utilized in creating poly(p-phenylene) graft copolymers with unique properties, highlighting its versatility in polymer chemistry.

Electrochemical Synthesis

The compound also finds application in electrochemical synthesis. The electrochemical reduction of derivatives of 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] has been explored, revealing its potential in green and convergent paired Diels–Alder electro-synthetic reactions. These processes result in high-yield, selectivity, purity, and low waste products, demonstrating an environmentally friendly approach to chemical synthesis (Habibi, Pakravan, Nematollahi, 2014; Habibi, Pakravan, Nematollahi, 2015).

Fluorine-containing Polymers

Another significant application is in the development of fluorine-containing polymers. The compound's derivatives are instrumental in synthesizing highly fluorinated monomers, which react with diphenols to produce soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability. This application is crucial for materials requiring high performance in electrical insulation and thermal resistance (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, Cassidy, 2003).

properties

IUPAC Name |

2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEJMSNKEJDREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrF8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

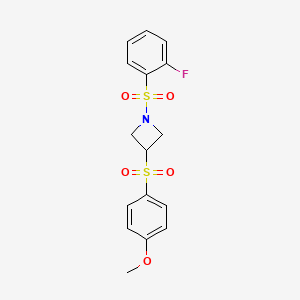

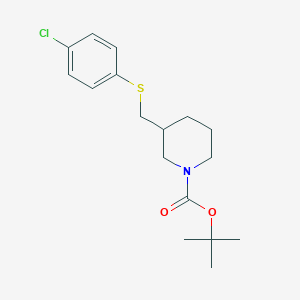

![N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2801910.png)

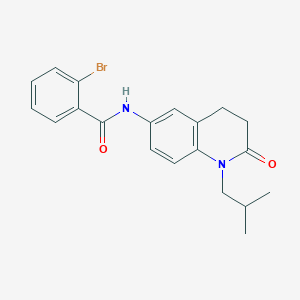

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)

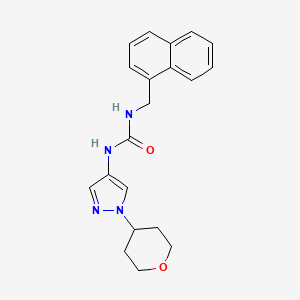

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)

![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)

![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)

![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)

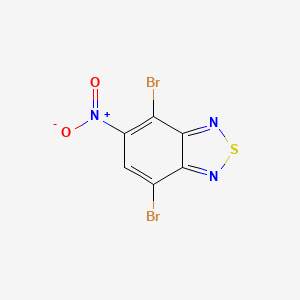

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)